molecular formula C9H12O2 B12947994 Ethyl 3-cyclobutylpropiolate

Ethyl 3-cyclobutylpropiolate

Cat. No.: B12947994
M. Wt: 152.19 g/mol
InChI Key: JSZHGQFEHLWEEU-UHFFFAOYSA-N
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Description

Ethyl 3-cyclobutylpropiolate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings this compound is a derivative of cyclobutane, a four-membered ring structure, and propiolic acid, a compound with a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-cyclobutylpropiolate typically involves the esterification of 3-cyclobutylpropiolic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-cyclobutylpropiolic acid+ethanolH2SO4Ethyl 3-cyclobutylpropiolate+water\text{3-cyclobutylpropiolic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-cyclobutylpropiolic acid+ethanolH2​SO4​​Ethyl 3-cyclobutylpropiolate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as anion exchange resins, can further enhance the reaction rate and selectivity. The process typically involves the following steps:

  • Mixing of 3-cyclobutylpropiolic acid and ethanol in the presence of a catalyst.
  • Heating the mixture under reflux conditions.
  • Separation and purification of the product using distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclobutylpropiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 3-cyclobutylpropiolic acid.

    Reduction: Ethyl 3-cyclobutylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclobutylpropiolate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the cyclobutyl group into molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-cyclobutylpropiolate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-cyclobutylpropiolic acid, which can then interact with enzymes or receptors in biological systems. The cyclobutyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 3-cyclobutylpropiolate can be compared with other esters such as:

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Known for its fruity aroma, used in flavorings and fragrances.

    Ethyl propionate: Another ester with a fruity smell, used in food additives and perfumes.

Uniqueness

This compound is unique due to its cyclobutyl ring, which imparts distinct chemical properties and potential applications. The strained ring structure of cyclobutane can influence the reactivity and stability of the compound, making it a valuable reagent in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

ethyl 3-cyclobutylprop-2-ynoate

InChI

InChI=1S/C9H12O2/c1-2-11-9(10)7-6-8-4-3-5-8/h8H,2-5H2,1H3

InChI Key

JSZHGQFEHLWEEU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1CCC1

Origin of Product

United States

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